molecular formula C10H10N4O4S2 B15185555 Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N'-methyl- CAS No. 104388-96-7

Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N'-methyl-

Cat. No.: B15185555
CAS No.: 104388-96-7
M. Wt: 314.3 g/mol
InChI Key: OGFVKPGQCRFVSE-UHFFFAOYSA-N
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Description

Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- is a complex organic compound that features a benzothiazole ring substituted with an aminomethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- typically involves the reaction of 2-aminobenzothiazole with sulfonyl chloride under basic conditions to introduce the sulfonamide group. This is followed by the reaction with methylamine to introduce the N’-methyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction of nitro groups yields amines .

Scientific Research Applications

Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus acting as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

    Benzothiazole derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- is unique due to its combination of a benzothiazole ring and a sulfonamide group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where both stability and reactivity are required .

Properties

CAS No.

104388-96-7

Molecular Formula

C10H10N4O4S2

Molecular Weight

314.3 g/mol

IUPAC Name

N-methyl-N'-(6-sulfamoyl-1,3-benzothiazol-2-yl)oxamide

InChI

InChI=1S/C10H10N4O4S2/c1-12-8(15)9(16)14-10-13-6-3-2-5(20(11,17)18)4-7(6)19-10/h2-4H,1H3,(H,12,15)(H2,11,17,18)(H,13,14,16)

InChI Key

OGFVKPGQCRFVSE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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